molecular formula C23H23N3O3S B2687252 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1006001-63-3

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2687252
CAS No.: 1006001-63-3
M. Wt: 421.52
InChI Key: NHXPEISCSWYCHX-ZHACJKMWSA-N
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Description

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a thiazole ring, a cinnamamide moiety, and a methoxyphenethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Methoxyphenethylamine Group: This step involves the nucleophilic substitution of the thiazole ring with 3-methoxyphenethylamine.

    Formation of the Cinnamamide Moiety: The final step involves the coupling of the thiazole derivative with cinnamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethylamine group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized thiazole derivatives.

Scientific Research Applications

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cinnamamide moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furanamide

Uniqueness

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to the presence of the cinnamamide moiety, which imparts distinct biological activities compared to its analogs. The combination of the thiazole ring and the cinnamamide group enhances its potential as a therapeutic agent, offering a broader range of biological activities and higher specificity for certain molecular targets.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

(E)-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-20-9-5-8-18(14-20)12-13-24-22(28)15-19-16-30-23(25-19)26-21(27)11-10-17-6-3-2-4-7-17/h2-11,14,16H,12-13,15H2,1H3,(H,24,28)(H,25,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXPEISCSWYCHX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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